molecular formula C17H19FN2O2S B2436719 1-BENZYL-4-(3-FLUOROBENZENESULFONYL)PIPERAZINE CAS No. 667912-09-6

1-BENZYL-4-(3-FLUOROBENZENESULFONYL)PIPERAZINE

Cat. No.: B2436719
CAS No.: 667912-09-6
M. Wt: 334.41
InChI Key: GPUVVUGNLBLLCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-4-(3-fluorobenzenesulfonyl)piperazine is a synthetic organic compound supplied for research and development purposes. It belongs to a class of molecules featuring a piperazine core substituted with a benzyl group and a 3-fluorobenzenesulfonyl moiety. Compounds with benzenesulfonyl-piperazine subunits are of significant interest in medicinal chemistry and chemical biology as key intermediates or scaffolds. They are frequently utilized in the synthesis of more complex molecules for various investigational applications, including the development of potential enzyme inhibitors and receptor ligands . The presence of the sulfonamide functional group is a common feature in many biologically active molecules and is often explored for its ability to participate in key molecular interactions within biological systems . This product is intended for use in analytical standards, in-vitro assays, and other non-clinical research. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material responsibly in accordance with their institution's laboratory safety protocols.

Properties

IUPAC Name

1-benzyl-4-(3-fluorophenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O2S/c18-16-7-4-8-17(13-16)23(21,22)20-11-9-19(10-12-20)14-15-5-2-1-3-6-15/h1-8,13H,9-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPUVVUGNLBLLCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC(=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Benzyl-4-(3-fluorobenzenesulfonyl)piperazine is a compound with notable biological activity, particularly in the context of its potential therapeutic applications. This article explores its chemical properties, biological mechanisms, and relevant research findings.

  • Molecular Formula : C18H21FN2O2S
  • Molecular Weight : 348.44 g/mol
  • CAS Number : 414885-03-3

Biological Mechanisms

This compound exhibits various biological activities, primarily through its interaction with specific enzyme targets. Notably, it has shown promise as an inhibitor of tyrosinase, an enzyme critical in melanin production.

Tyrosinase Inhibition

Tyrosinase is a key enzyme involved in the biosynthesis of melanin. Compounds that inhibit tyrosinase can be valuable in treating hyperpigmentation disorders. Research indicates that derivatives of piperazine, including this compound, have demonstrated significant inhibitory effects against this enzyme.

Case Studies and Experimental Data

A study published in PubMed Central evaluated several piperazine derivatives for their tyrosinase inhibitory activity. The compound 4-(4-fluorobenzyl)piperazin-1-ylmethanone was found to be a competitive inhibitor with an IC50 value of 0.18 μM, significantly outperforming the reference compound kojic acid (IC50 = 17.76 μM) .

CompoundIC50 (μM)Type of Inhibition
4-(4-fluorobenzyl)piperazin-1-yl(3-chloro-2-nitrophenyl)methanone0.18Competitive
Kojic Acid17.76Reference

In kinetic studies, the binding affinity and inhibition type were determined using Lineweaver-Burk plots, confirming that the tested compounds acted as competitive inhibitors of tyrosinase activity .

Additional Biological Activities

Beyond tyrosinase inhibition, compounds related to this compound have been investigated for their cytotoxic effects against various cancer cell lines. Some studies suggest that these compounds may exhibit selective cytotoxicity towards cancer cells while sparing normal cells, indicating a potential therapeutic window for cancer treatment .

Q & A

Q. What are the recommended synthetic routes for 1-benzyl-4-(3-fluorobenzenesulfonyl)piperazine, and how can reaction conditions be optimized?

Methodological Answer:

  • Sulfonylation Step: React 1-benzylpiperazine with 3-fluorobenzenesulfonyl chloride in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (e.g., triethylamine or N,N-diisopropylethylamine) to facilitate sulfonamide bond formation. Stir at room temperature for 6–12 hours .
  • Workup: Quench with water, extract with ethyl acetate, and purify via silica gel chromatography (ethyl acetate/hexane gradient) or recrystallization. Monitor reaction progress using TLC (1:2 hexane:ethyl acetate) .
  • Optimization: Adjust stoichiometry (1:1.2 molar ratio of piperazine to sulfonyl chloride) and catalyst use (e.g., DMAP for accelerated kinetics).

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: Confirm regiochemistry of the sulfonyl group and benzyl substitution via 1H^1H- and 13C^{13}C-NMR. The fluorine atom in the 3-fluorobenzenesulfonyl moiety causes distinct splitting patterns .
  • Mass Spectrometry (MS): Use high-resolution MS to verify molecular weight (expected [M+H]+^+: 349.12).
  • HPLC: Assess purity (>98%) with a C18 column and UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound?

Methodological Answer:

  • Derivative Synthesis: Modify the benzyl or sulfonyl group (e.g., introduce halogens, methyl, or methoxy substituents) and assess changes in bioactivity. Use coupling reactions (e.g., amidation, click chemistry) to append functional groups .
  • Biological Assays: Test derivatives in enzyme inhibition assays (e.g., kinases) or cellular models (e.g., cancer cell lines). Compare IC50_{50} values to establish SAR trends.
  • Computational Docking: Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins, correlating with experimental data .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

Methodological Answer:

  • Triangulation: Cross-validate results using multiple assays (e.g., SPR for binding affinity, cellular viability assays).
  • Alternative Explanations: Investigate off-target effects or solubility limitations. Use isothermal titration calorimetry (ITC) to confirm binding thermodynamics .
  • Data Reanalysis: Re-examine docking parameters (e.g., protonation states, solvation effects) and refine force fields .

Q. How should researchers assess in vitro and in vivo toxicity for preclinical studies?

Methodological Answer:

  • In Vitro: Use MTT or LDH assays in hepatocyte (e.g., HepG2) and renal cell lines to screen for cytotoxicity. Include positive controls (e.g., doxorubicin) .
  • In Vivo: Conduct acute toxicity studies in rodents (e.g., OECD 423 guidelines). Monitor organ histopathology and serum biomarkers (e.g., ALT, creatinine). Reference LD50_{50} data for structurally related compounds (e.g., ipr-mus LD50_{50}: 800 mg/kg for a benzylpiperazine analog) .

Q. What in silico approaches predict the pharmacokinetic properties of this compound?

Methodological Answer:

  • ADMET Prediction: Use tools like SwissADME or ADMETLab to estimate logP (lipophilicity), blood-brain barrier permeability, and CYP450 inhibition.
  • MD Simulations: Perform molecular dynamics (e.g., GROMACS) to study membrane permeability and protein-ligand stability over time .

Data Contradiction and Validation

Q. How can conflicting spectroscopic data (e.g., NMR, MS) be reconciled during characterization?

Methodological Answer:

  • Reproducibility: Repeat synthesis and characterization under controlled conditions (e.g., anhydrous solvents, inert atmosphere).
  • Advanced Techniques: Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals. Cross-check with IR spectroscopy for functional group validation .

Q. What methodologies ensure reproducibility in biological assays for this compound?

Methodological Answer:

  • Standardization: Use validated cell lines (e.g., ATCC-certified) and strict positive/negative controls.
  • Blinded Analysis: Implement double-blinded protocols for data collection to minimize bias.
  • Data Sharing: Publish raw datasets (e.g., via Zenodo) to enable independent verification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.